molecular formula C10H22N2O2S2 B2942758 tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate CAS No. 485800-29-1

tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate

Cat. No.: B2942758
CAS No.: 485800-29-1
M. Wt: 266.42
InChI Key: LBLRQRCRRGHDPW-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate is a carbamate derivative featuring a disulfanyl (-S-S-) linker and a tert-butyloxycarbonyl (Boc) protecting group. This compound is structurally characterized by its ethyl spacer connecting the Boc-protected amine to a 3-aminopropyldisulfanyl moiety. The Boc group serves to protect the amine during synthetic processes, while the disulfanyl group imparts redox-sensitive properties, making it relevant in drug delivery and bioconjugation applications.

Properties

IUPAC Name

tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2S2/c1-10(2,3)14-9(13)12-6-8-16-15-7-4-5-11/h4-8,11H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLRQRCRRGHDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a disulfide-containing compound. One common method involves the use of tert-butyl carbamate and 3-aminopropyl disulfide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfonic acids or other oxidized sulfur species.

    Reduction: The disulfide bond can be reduced to form thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved under reducing conditions to release thiol groups, which can then participate in further chemical reactions. The compound can also act as a protecting group for amines, where the tert-butyl carbamate group can be removed under acidic conditions to release the free amine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Disulfanyl vs. Azido Groups
  • tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (): Replaces the disulfanyl group with an azido (-N₃) functionality. The azido group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it suitable for bioconjugation . Unlike the redox-sensitive disulfanyl group, azides are inert under physiological conditions unless triggered by specific reagents.
Disulfanyl vs. Chlorosulfonyl Groups
  • tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate ():
    • Contains a chlorosulfonyl (-SO₂Cl) group, a strong electrophile used in sulfonamide formation.
    • The chlorosulfonyl group enhances reactivity toward nucleophiles (e.g., amines, alcohols), unlike the disulfanyl group, which participates in thiol-disulfide exchange or redox reactions .

Stability and Reactivity

  • Boc Group Stability :
    • All tert-butyl carbamates exhibit acid-labile Boc protection, cleaved under acidic conditions (e.g., trifluoroacetic acid) .
  • Disulfanyl Group Sensitivity :
    • The S-S bond is prone to reduction (e.g., by glutathione in cellular environments), enabling controlled drug release. This contrasts with azido or chlorosulfonyl groups, which remain stable unless specific reagents are introduced .

Biological Activity

tert-butyl N-[2-(3-aminopropyldisulfanyl)ethyl]carbamate is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This compound features a unique disulfide linkage, which may contribute to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the disulfide group may enhance the compound's ability to form covalent bonds with cysteine residues in target proteins, leading to inhibition of enzymatic activity. This mechanism is particularly relevant in the context of protease inhibition, where the compound may act as a peptidomimetic.

Inhibition Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects against various proteases, including those involved in viral replication. For instance, a related compound was evaluated for its inhibitory activity against the SARS-CoV 3CL protease, showing promising results with IC50 values in the low micromolar range . Such findings suggest that this compound may possess similar inhibitory properties.

Case Studies

  • SARS-CoV Protease Inhibition : A study on peptidomimetic compounds indicated that modifications to the amino acid sequence significantly affected their inhibitory potency against the SARS-CoV 3CL protease. The introduction of hydrophobic and hydrogen-bonding moieties was crucial for enhancing activity, implying that structural optimization could yield more potent derivatives .
  • Anti-inflammatory Activity : Related compounds have been synthesized and tested for anti-inflammatory effects using carrageenan-induced edema models in rats. Several derivatives exhibited notable anti-inflammatory properties, with percentage inhibition values ranging from 39% to 54% compared to standard treatments like indomethacin . This suggests that this compound might also exhibit similar therapeutic benefits.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key features influencing activity include:

  • Disulfide Linkage : Enhances reactivity with target enzymes.
  • Hydrophobic Moieties : Improve binding affinity to active sites.
  • Hydrogen Bonding : Stabilizes interactions with target proteins.

Comparative Biological Activity Table

CompoundTarget EnzymeIC50 (µM)Biological Activity Description
This compoundSARS-CoV 3CL proteaseTBDPotential inhibitor based on structural similarity
Related Peptidomimetic CompoundSARS-CoV 3CL protease0.0041Highly potent inhibitor
tert-butyl 2-(substituted benzamido)phenylcarbamateCOX-2TBDExhibited anti-inflammatory activity

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